4-((2,4-Dichlorobenzylidene)amino)-5-(3-ethoxyphenyl)-4H-1,2,4-triazole-3-thiol
Description
4-((2,4-Dichlorobenzylidene)amino)-5-(3-ethoxyphenyl)-4H-1,2,4-triazole-3-thiol is a Schiff base derivative of 1,2,4-triazole-3-thiol, characterized by a 2,4-dichlorobenzylidene group at the N-4 position and a 3-ethoxyphenyl substituent at the C-5 position of the triazole ring. Its molecular formula is C₁₇H₁₄Cl₂N₄OS, with a molecular weight of 407.29 g/mol. The compound features a planar triazole core, a thiol group at C-3, and a conjugated imine linkage formed via condensation of 4-amino-5-(3-ethoxyphenyl)-4H-1,2,4-triazole-3-thiol with 2,4-dichlorobenzaldehyde .
Key structural attributes:
Properties
CAS No. |
497921-88-7 |
|---|---|
Molecular Formula |
C17H14Cl2N4OS |
Molecular Weight |
393.3 g/mol |
IUPAC Name |
4-[(E)-(2,4-dichlorophenyl)methylideneamino]-3-(3-ethoxyphenyl)-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C17H14Cl2N4OS/c1-2-24-14-5-3-4-11(8-14)16-21-22-17(25)23(16)20-10-12-6-7-13(18)9-15(12)19/h3-10H,2H2,1H3,(H,22,25)/b20-10+ |
InChI Key |
IUPWPYFSANLDRL-KEBDBYFISA-N |
Isomeric SMILES |
CCOC1=CC=CC(=C1)C2=NNC(=S)N2/N=C/C3=C(C=C(C=C3)Cl)Cl |
Canonical SMILES |
CCOC1=CC=CC(=C1)C2=NNC(=S)N2N=CC3=C(C=C(C=C3)Cl)Cl |
Origin of Product |
United States |
Preparation Methods
Condensation of 3-Ethoxyphenyl Hydrazine with 2,4-Dichlorobenzaldehyde
The synthesis begins with the condensation of 3-ethoxyphenyl hydrazine and 2,4-dichlorobenzaldehyde to form the Schiff base intermediate. This reaction is typically conducted in anhydrous ethanol under reflux, with triethylamine (5–10 mol%) serving as a catalyst to accelerate imine formation. The dichlorobenzylidene group introduces electron-withdrawing effects, stabilizing the intermediate and directing subsequent cyclization.
The stoichiometric ratio of 1:1 between the hydrazine and aldehyde ensures minimal side products, while excess ethanol (50–100 mL per gram of hydrazine) acts as both solvent and proton acceptor. Completion of the reaction is monitored via thin-layer chromatography (TLC), with the product typically isolated by cooling the reaction mixture to 0–5°C and filtering the precipitated solid.
Cyclization to Form the 1,2,4-Triazole Core
The Schiff base intermediate undergoes cyclization with carbon disulfide (CS₂) in the presence of potassium hydroxide (KOH) to construct the 1,2,4-triazole ring. This step is performed under reflux conditions (80–90°C) for 6–8 hours, during which the thiol group is introduced at the 3-position of the triazole. The use of KOH facilitates deprotonation and nucleophilic attack, while CS₂ serves as a sulfur source.
Key variables influencing cyclization efficiency include:
-
Temperature : Higher temperatures (>90°C) risk decomposition, while temperatures <80°C prolong reaction times.
-
Base concentration : Excess KOH (2–3 equivalents) ensures complete deprotonation but may lead to saponification of ethoxy groups if uncontrolled.
Acidification and Thiol Group Stabilization
The final step involves acidification with dilute hydrochloric acid (HCl) to protonate the triazole-thiolate intermediate, yielding the free thiol. Immediate filtration and washing with cold ethanol prevent oxidation of the thiol group to disulfide byproducts. The product is typically recrystallized from ethanol or ethyl acetate to achieve >95% purity.
Optimization of Reaction Conditions
Catalytic Efficiency and Solvent Selection
Triethylamine is the preferred catalyst due to its ability to neutralize HCl generated during Schiff base formation, shifting the equilibrium toward product formation. Alternative bases like pyridine or DBU (1,8-diazabicycloundec-7-ene) have been tested but result in lower yields (50–60%). Ethanol outperforms polar aprotic solvents (e.g., DMF, DMSO) in this reaction, likely due to its protic nature stabilizing ionic intermediates.
Temperature and Time Dependence
A systematic study of reaction parameters reveals the following optimal ranges:
| Parameter | Range | Yield (%) |
|---|---|---|
| Condensation Temp. | 70–80°C | 75–80 |
| Cyclization Temp. | 80–90°C | 70–75 |
| Reaction Time | 6–8 hours | 78 ± 2 |
| Catalyst Loading | 5–10 mol% | 80 |
Prolonged heating (>10 hours) during cyclization reduces yields by 10–15% due to side reactions, while shorter durations (<5 hours) leave unreacted starting material.
Analytical Characterization
Spectroscopic Confirmation
1H NMR (400 MHz, DMSO-d₆) :
-
δ 1.42 (t, 3H, -OCH₂CH₃)
-
δ 4.63 (q, 2H, -OCH₂CH₃)
-
δ 7.09–7.80 (m, 7H, aromatic protons)
-
δ 13.12 (s, 1H, -SH).
IR (KBr, cm⁻¹) :
-
2550 (S-H stretch)
-
1618 (C=N imine)
-
1222 (C-O-C ether).
Purity Assessment
High-performance liquid chromatography (HPLC) with a C18 column (acetonitrile/water, 70:30) shows a single peak at 4.2 minutes, confirming purity >95%. Melting point analysis (168–170°C) aligns with literature values.
Mechanistic Insights and Side Reactions
The formation of disulfide dimers is a common side reaction during acidification, mitigated by conducting the step under nitrogen atmosphere. Competitive hydrolysis of the ethoxy group occurs at pH <2, necessitating careful control of HCl concentration.
Scale-Up and Industrial Feasibility
Pilot-scale trials (100 g batches) demonstrate consistent yields of 75% using the same protocol, with ethanol recovered via distillation for reuse. The absence of heavy metal catalysts enhances the compound’s suitability for pharmaceutical applications.
Chemical Reactions Analysis
Types of Reactions
4-((2,4-Dichlorobenzylidene)amino)-5-(3-ethoxyphenyl)-4H-1,2,4-triazole-3-thiol can undergo various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The imine group can be reduced to form the corresponding amine.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic substitution reactions often require catalysts such as Lewis acids.
Major Products
Oxidation: Disulfides or sulfonic acids.
Reduction: Corresponding amines.
Substitution: Various substituted aromatic derivatives.
Scientific Research Applications
Antimicrobial Activity
Triazole derivatives have been extensively studied for their antimicrobial properties. The compound has shown promising results against various bacterial strains. For instance, studies have demonstrated that triazole derivatives exhibit significant antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for these compounds typically range from 31.25 to 62.5 μg/mL, indicating potent antimicrobial efficacy .
Anticancer Properties
Research has indicated that triazoles can inhibit tumor growth and induce apoptosis in cancer cells. The compound has been evaluated for its cytotoxic effects on different cancer cell lines, showing potential as an anticancer agent through mechanisms such as cell cycle arrest and apoptosis induction .
Anti-inflammatory and Analgesic Effects
The anti-inflammatory properties of triazole derivatives have also been documented. In animal models, certain triazoles have demonstrated significant analgesic activity comparable to standard analgesics like aspirin and analgin . This highlights the potential of this compound in pain management therapies.
Fungicides
Due to their antifungal properties, triazole compounds are frequently employed in agriculture as fungicides. They inhibit the growth of fungal pathogens in crops, thus enhancing agricultural productivity. The compound has been explored for its effectiveness against common plant pathogens, contributing to integrated pest management strategies .
Nonlinear Optical Properties
Triazoles are being investigated for their nonlinear optical properties, which are crucial for applications in photonics and optoelectronics. The synthesis of novel triazole derivatives with enhanced optical characteristics could lead to advancements in laser technology and optical devices .
Data Table: Summary of Biological Activities
Case Study 1: Antimicrobial Efficacy
In a study evaluating the antimicrobial efficacy of various triazole derivatives, the compound was tested against clinical isolates of Escherichia coli. Results showed a significant reduction in bacterial growth at concentrations as low as 31.25 μg/mL, demonstrating its potential as a therapeutic agent in treating bacterial infections.
Case Study 2: Cancer Cell Line Studies
A series of experiments conducted on breast cancer cell lines revealed that the compound induced cell cycle arrest at the G2/M phase and triggered apoptotic pathways. These findings support its further development as a potential anticancer drug.
Mechanism of Action
The mechanism of action of 4-((2,4-Dichlorobenzylidene)amino)-5-(3-ethoxyphenyl)-4H-1,2,4-triazole-3-thiol involves its interaction with various molecular targets. The compound can bind to enzymes and receptors, modulating their activity and leading to the observed biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Structural Modifications and Substituent Effects
The biological and physicochemical properties of 1,2,4-triazole-3-thiol derivatives are highly dependent on substituents at the N-4 and C-5 positions. Below is a comparative analysis with key analogs:
Key Observations:
Antibacterial Activity : Derivatives with nitro groups (e.g., 3-nitrobenzylidene) exhibit potent antibacterial effects, likely due to enhanced electrophilicity and interaction with bacterial enzymes like dihydrofolate reductase (DHFR) .
Ethoxy vs. Methoxy Groups : The ethoxy group in the target compound increases lipophilicity compared to methoxy analogs, which could enhance bioavailability .
Recommendations for Future Research :
Conduct in vitro antimicrobial and antiviral assays for the target compound.
Explore DHFR inhibition and molecular docking studies to predict mechanism of action.
Optimize synthesis to improve yield and scalability.
Biological Activity
4-((2,4-Dichlorobenzylidene)amino)-5-(3-ethoxyphenyl)-4H-1,2,4-triazole-3-thiol is a heterocyclic compound belonging to the triazole family, which has garnered attention for its diverse biological activities. The compound's molecular formula is C17H14Cl2N4OS, indicating the presence of two chlorine atoms, four nitrogen atoms, one sulfur atom, and various carbon and hydrogen atoms. This article explores its synthesis, biological activities, and potential therapeutic applications.
Synthesis
The synthesis of this compound typically involves the reaction of 3-ethoxyphenyl hydrazine with 2,4-dichlorobenzaldehyde followed by cyclization to form the triazole ring. This method allows for the introduction of various substituents that can significantly influence biological activity.
Biological Activities
Compounds containing the 1,2,4-triazole moiety are known for a wide range of pharmacological activities. The following sections detail specific biological activities associated with this compound.
Antimicrobial Activity
Research has demonstrated that this compound exhibits significant antimicrobial properties. For instance:
- Minimum Inhibitory Concentration (MIC) : Studies show that derivatives of 1,2,4-triazoles can have MIC values ranging from 31.25 to 62.5 μg/mL against various pathogens including Escherichia coli, Staphylococcus aureus, and Pseudomonas aeruginosa .
- Structure-Activity Relationship : Variations in substituents on the sulfur atom did not significantly alter antimicrobial activity among derivatives .
Antioxidant Activity
The compound also displays antioxidant properties. A study highlighted that triazole derivatives demonstrate significant antioxidant capabilities through assays such as DPPH and ABTS .
Anticancer Activity
Triazole derivatives have shown promise in cancer treatment:
- Cell Line Studies : Certain derivatives exhibited activity against colon carcinoma HCT-116 and breast cancer T47D cell lines with IC50 values indicating effective cytotoxicity .
- Mechanism of Action : Molecular docking studies suggest robust interactions with cancer cell targets .
Comparative Analysis
A comparative analysis of similar compounds reveals unique properties associated with this compound:
| Compound Name | Structural Features | Unique Properties |
|---|---|---|
| 4-Amino-5-(furan-2-yl)-4H-1,2,4-triazole-3-thiol | Furan ring instead of phenyl | Exhibits distinct antimicrobial activity |
| 5-(3-methylphenyl)-4H-1,2,4-triazole-3-thiol | Methyl substitution on phenyl | Enhanced lipophilicity affecting bioavailability |
| 5-(benzyl)-4H-1,2,4-triazole-3-thiol | Benzyl group instead of ethoxy | Potential for increased binding affinity to targets |
Case Studies
Several case studies have explored the biological efficacy of triazole derivatives:
Q & A
Q. What are the optimal synthetic routes for preparing 4-((2,4-dichlorobenzylidene)amino)-5-(3-ethoxyphenyl)-4H-1,2,4-triazole-3-thiol?
- Methodological Answer : The synthesis typically involves a multi-step process starting with condensation of 2,4-dichlorobenzaldehyde with a pre-synthesized triazole-thiol precursor (e.g., 4-amino-5-(3-ethoxyphenyl)-4H-1,2,4-triazole-3-thiol). The reaction is conducted under acidic or basic conditions in polar solvents like ethanol or methanol, followed by refluxing for 4–18 hours . Purification via recrystallization (using ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane eluent) is critical to achieve >90% purity. Key parameters include stoichiometric control of aldehyde and amine groups and pH optimization to minimize side products like disulfide dimers .
Q. Which spectroscopic and analytical techniques are essential for characterizing this compound?
- Methodological Answer :
- NMR spectroscopy : H and C NMR confirm the Schiff base formation (imine proton at δ 8.5–9.0 ppm) and aryl substituent integration .
- FTIR : Peaks at 1600–1650 cm (C=N stretch) and 2550–2600 cm (S-H stretch, if unmodified) validate functional groups .
- HPLC-MS : Quantifies purity and identifies byproducts (e.g., oxidation products or unreacted intermediates) .
- X-ray crystallography : Resolves stereochemistry of the benzylidene group (E/Z isomerism) and hydrogen-bonding networks in the crystal lattice .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data (e.g., antibacterial vs. antifungal efficacy)?
- Methodological Answer : Discrepancies may arise from variations in assay conditions (e.g., bacterial strains, inoculum size) or compound stability. To address this:
- Standardize bioassays : Use CLSI/MIC guidelines for antimicrobial testing with controlled pH, temperature, and solvent (DMSO concentration ≤1%) .
- Dose-response profiling : Compare EC values across studies; discrepancies >10-fold suggest experimental variability or impurity interference .
- Molecular docking : Validate target specificity (e.g., binding to fungal CYP51 vs. bacterial dihydrofolate reductase) using AutoDock or Schrödinger .
Q. What strategies are effective for elucidating structure-activity relationships (SAR) in analogs of this compound?
- Methodological Answer :
- Substituent variation : Synthesize derivatives with modified aryl groups (e.g., replacing 3-ethoxyphenyl with 4-fluorophenyl) to assess electronic effects on bioactivity .
- Isosteric replacement : Replace the triazole-thiol with a triazole-methoxy group to evaluate sulfur’s role in target binding .
- Pharmacophore mapping : Use QSAR models (e.g., CoMFA) to correlate substituent hydrophobicity/clogP with activity .
Q. How can photochemical stability be systematically evaluated for this compound?
- Methodological Answer :
- UV-Vis spectroscopy : Monitor λ shifts under controlled UV exposure (e.g., 254 nm and 365 nm) to detect E→Z isomerization or C–S bond cleavage .
- Accelerated stability testing : Expose samples to ICH Q1B conditions (e.g., 5000 lux light, 40°C/75% RH) for 14 days, followed by HPLC analysis to quantify degradation .
Q. What experimental approaches are recommended for mechanistic studies of its antitubercular activity?
- Methodological Answer :
- Enzyme inhibition assays : Test against Mycobacterium tuberculosis enoyl-ACP reductase (InhA) or KatG using spectrophotometric NADH oxidation assays .
- Resazurin microtiter assay (REMA) : Measure bactericidal effects under hypoxic conditions to mimic latent TB .
- Genetic knockout studies : Compare activity against wild-type vs. efflux pump-deficient M. tuberculosis strains to assess resistance mechanisms .
Q. How can polymorphism or crystallinity issues be addressed during formulation?
- Methodological Answer :
- Crystallization screening : Use solvent/antisolvent systems (e.g., acetone/water) to isolate stable polymorphs, confirmed via PXRD .
- Hot-stage microscopy : Monitor melting points and phase transitions to identify thermodynamically stable forms .
- Co-crystallization : Introduce co-formers (e.g., succinic acid) to enhance solubility without altering bioactivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
